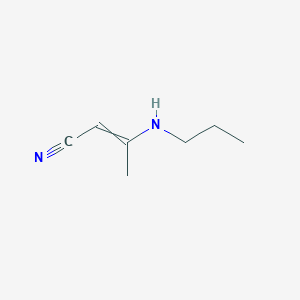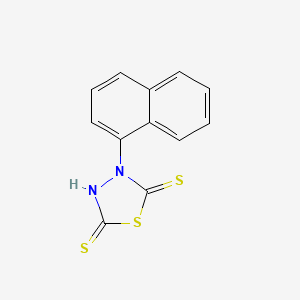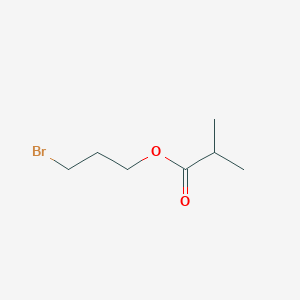
3,5-Dibromo-3,5-dimethyloctan-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dibromo-3,5-dimethyloctan-4-one is an organic compound characterized by the presence of two bromine atoms and two methyl groups attached to an octanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-3,5-dimethyloctan-4-one typically involves the bromination of alkenes or ketones. One common method includes the use of 1,3-dibromo-5,5-dimethylhydantoin as a bromine source and an oxidant. This method is favored for its mild conditions, low cost, and high yield . Another approach involves the use of dimethyl sulfoxide and oxalyl bromide, which also provides excellent yields under mild conditions .
Industrial Production Methods: Industrial production of this compound often employs large-scale bromination processes using bromine or bromine-containing reagents. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 3,5-Dibromo-3,5-dimethyloctan-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the carbonyl group can yield alcohols or other reduced forms.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide or ammonia, typically under basic conditions.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or neutral conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products:
Substitution Reactions: Products include hydroxylated or aminated derivatives.
Oxidation Reactions: Products include carboxylic acids or ketones.
Reduction Reactions: Products include alcohols or alkanes.
Applications De Recherche Scientifique
3,5-Dibromo-3,5-dimethyloctan-4-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3,5-Dibromo-3,5-dimethyloctan-4-one involves its interaction with molecular targets through its bromine atoms and carbonyl group. The bromine atoms can participate in electrophilic substitution reactions, while the carbonyl group can undergo nucleophilic addition reactions. These interactions can affect various biochemical pathways and molecular processes.
Comparaison Avec Des Composés Similaires
- 3,5-Dibromo-4-hydroxybenzaldehyde
- 3,5-Dibromosalicylaldehyde
- 1,3-Dibromo-5,5-dimethylhydantoin
Comparison: 3,5-Dibromo-3,5-dimethyloctan-4-one is unique due to its specific structural arrangement, which imparts distinct chemical properties compared to other dibromo compounds. For instance, 1,3-Dibromo-5,5-dimethylhydantoin is primarily used as a disinfectant and bleaching agent, whereas this compound is more versatile in organic synthesis and potential pharmaceutical applications .
Propriétés
Numéro CAS |
56829-65-3 |
|---|---|
Formule moléculaire |
C10H18Br2O |
Poids moléculaire |
314.06 g/mol |
Nom IUPAC |
3,5-dibromo-3,5-dimethyloctan-4-one |
InChI |
InChI=1S/C10H18Br2O/c1-5-7-10(4,12)8(13)9(3,11)6-2/h5-7H2,1-4H3 |
Clé InChI |
UWRQAUPWPVIEDD-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C)(C(=O)C(C)(CC)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



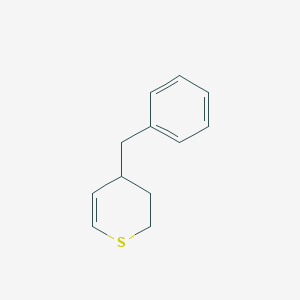
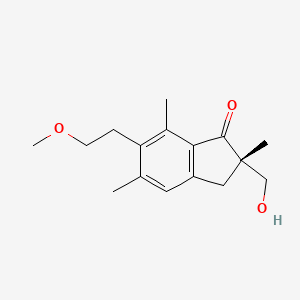
methanone](/img/structure/B14644315.png)
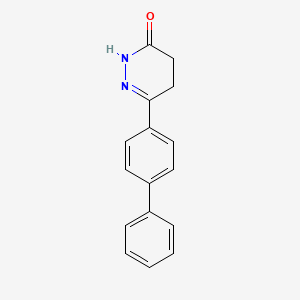
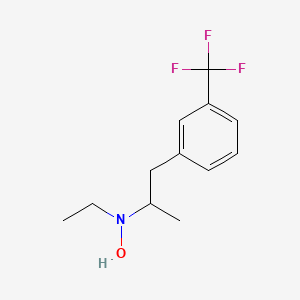
![Silane, trimethyl[(5-methyl-1,5-cyclohexadien-1-yl)oxy]-](/img/structure/B14644321.png)
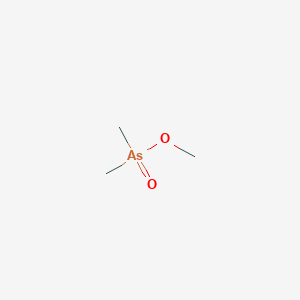
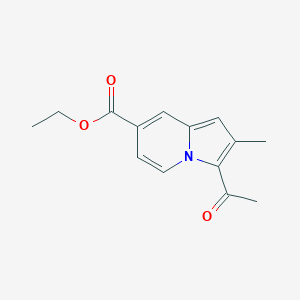
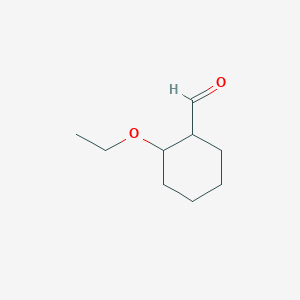
![ethyl N-[2-[2-(ethylcarbamoylimino)-5-nitro-1,3-thiazol-3-yl]acetyl]-N-methylcarbamate](/img/structure/B14644355.png)
